N-(Cyclopropylmethyl)-4,4,4-trifluorobutanamide
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Description
The name “N-(Cyclopropylmethyl)-4,4,4-trifluorobutanamide” suggests that this compound would be a butanamide (a type of amide) with a trifluoromethyl group (-CF3) and a cyclopropylmethyl group (-CH2-cyclopropyl) attached .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a butanamide backbone with the aforementioned groups attached. The cyclopropyl group could add interesting properties, as cyclopropane rings are known to have unique reactivity due to their ring strain .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, amides can participate in reactions like hydrolysis, while the cyclopropyl group can undergo ring-opening reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally. The presence of the trifluoromethyl group could make the compound more lipophilic, which might affect its solubility in different solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4,4,4-trifluorobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)4-3-7(13)12-5-6-1-2-6/h6H,1-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTNJDKLAUAHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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